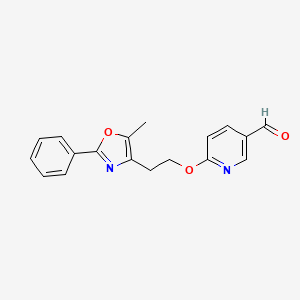
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde
概要
説明
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is a complex organic compound that features a pyridine ring substituted with an aldehyde group and an ethoxy group linked to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetic anhydride. The resulting oxazole derivative is then subjected to alkylation with 2-bromoethanol to introduce the ethoxy group. Finally, the pyridine ring is introduced through a condensation reaction with 3-pyridinecarboxaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-carboxylic acid.
Reduction: 6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The oxazole ring may interact with enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of the pyridine-3-carbaldehyde.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group and is used as an antimicrobial agent.
Uniqueness
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is unique due to the combination of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
157169-61-4 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-13-16(20-18(23-13)15-5-3-2-4-6-15)9-10-22-17-8-7-14(12-21)11-19-17/h2-8,11-12H,9-10H2,1H3 |
InChIキー |
HDRBHTIDMNBGIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=NC=C(C=C3)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














